molecular formula C17H19N3O2 B11546308 2-(2-Methoxyanilino)-N'-(1-phenylethylidene)acetohydrazide

2-(2-Methoxyanilino)-N'-(1-phenylethylidene)acetohydrazide

Cat. No. B11546308
M. Wt: 297.35 g/mol
InChI Key: CNWPMXOUBJOAKV-CPNJWEJPSA-N
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Description

2-(2-Methoxyanilino)-N’-(1-phenylethylidene)acetohydrazide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyaniline group and a phenylethylidene group attached to an acetohydrazide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyanilino)-N’-(1-phenylethylidene)acetohydrazide typically involves the condensation of 2-methoxyaniline with 1-phenylethylideneacetohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste, often employing green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyanilino)-N’-(1-phenylethylidene)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The methoxyaniline and phenylethylidene groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve halogens, acids, or bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-Methoxyanilino)-N’-(1-phenylethylidene)acetohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyanilino)-N’-(1-phenylethylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-(2-Methoxyanilino)-N’-(1-phenylethylidene)acetohydrazide can be compared with other similar compounds, such as:

  • 2-(2-Methoxyanilino)-N’-(1-phenylethylidene)acetohydrazone
  • 2-(2-Methoxyanilino)-N’-(1-phenylethylidene)acetohydrazine

These compounds share structural similarities but may differ in their chemical properties and applications

properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

2-(2-methoxyanilino)-N-[(E)-1-phenylethylideneamino]acetamide

InChI

InChI=1S/C17H19N3O2/c1-13(14-8-4-3-5-9-14)19-20-17(21)12-18-15-10-6-7-11-16(15)22-2/h3-11,18H,12H2,1-2H3,(H,20,21)/b19-13+

InChI Key

CNWPMXOUBJOAKV-CPNJWEJPSA-N

Isomeric SMILES

C/C(=N\NC(=O)CNC1=CC=CC=C1OC)/C2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)CNC1=CC=CC=C1OC)C2=CC=CC=C2

Origin of Product

United States

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